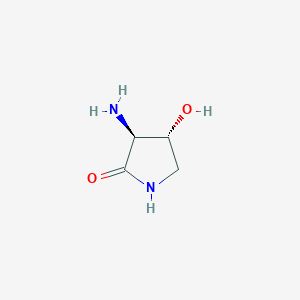
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Übersicht
Beschreibung
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidinone, a five-membered lactam, and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, starting from L-serine, the amino group can be protected, followed by cyclization to form the pyrrolidinone ring. Subsequent deprotection yields the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to ensure high enantioselectivity. Enzymatic methods, such as using lipases or transaminases, are employed to convert precursor molecules into the target compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 3-amino-4-oxopyrrolidin-2-one.
Reduction: Formation of 3-amino-4-hydroxypyrrolidine.
Substitution: Formation of N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
Pyrrolidinone derivatives: Compounds with similar structures but different substituents, such as 3-methyl-4-hydroxypyrrolidin-2-one.
Uniqueness
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its enantiomers and other pyrrolidinone derivatives .
Eigenschaften
IUPAC Name |
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOPPMEGDPMLI-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-methyl-, 2-[(2-bromophenyl)methylene]hydrazide](/img/structure/B8228731.png)

![(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid](/img/structure/B8228742.png)
![[(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B8228747.png)


![rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B8228764.png)

![4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B8228770.png)

![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)


